molecular formula C22H13Cl5F3N3O B2477221 2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline CAS No. 320420-49-3

2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline

Cat. No.: B2477221
CAS No.: 320420-49-3
M. Wt: 569.61
InChI Key: BKPVHGKMUOCUDD-JJZWCGOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline is a useful research compound. Its molecular formula is C22H13Cl5F3N3O and its molecular weight is 569.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties of Novel Compounds

Research on the synthesis and structural properties of novel compounds with chloro, trifluoromethyl, and pyridinyl groups has been explored. For instance, the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, illustrates a method for creating compounds with potential for further functionalization and study (Issac & Tierney, 1996).

Environmental and Health Impacts of Chlorophenols

The environmental and health impacts of chlorophenols, which share structural similarities with the query compound, have been reviewed. Chlorophenols are known for their toxic effects on both mammalian and aquatic life. Their persistence and ability to bioaccumulate highlight the importance of understanding the ecological and health implications of such compounds (Krijgsheld & Gen, 1986).

Potential for Drug Development

Compounds with structural elements similar to the query have been explored for their potential in drug development, particularly as anticancer agents. For example, the exploration of 3-styrylchromones and 3-styryl-2H-chromenes for their tumor specificity and keratinocyte toxicity offers a pathway towards new anticancer drugs with reduced side effects (Sugita et al., 2017).

Environmental Toxicology and Pharmacology

The role of DDT and DDE as endocrine disruptors in humans and wildlife, with a possible implication of mitochondria, is another area of research that, while not directly related to the specific compound , illustrates the broader context of the environmental and health impacts of chemically similar compounds (Burgos-Aceves et al., 2021).

Properties

IUPAC Name

(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,4-dichlorophenyl)imino-N-[(2,4-dichlorophenyl)methoxy]prop-1-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl5F3N3O/c23-15-2-1-12(17(25)6-15)11-34-33-9-13(8-31-20-4-3-16(24)7-18(20)26)21-19(27)5-14(10-32-21)22(28,29)30/h1-10,33H,11H2/b13-9+,31-8?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFBNGZAZIIROM-FVJGGOKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC=C(C=NC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CON/C=C(\C=NC2=C(C=C(C=C2)Cl)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl5F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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